REACTION_CXSMILES
|
[H][H].[O:3]1[CH:9]2[CH:4]1[C:5]([O:7][C:8]2([CH3:11])[CH3:10])=[O:6]>[Pd].O1CCCC1>[OH:3][CH:9]1[C:8]([CH3:11])([CH3:10])[O:7][C:5](=[O:6])[CH2:4]1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
O1C2C(=O)OC(C21)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(=O)OC1(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |